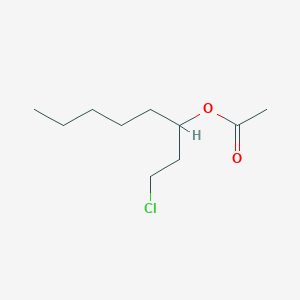
1-Chlorooctan-3-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chlorooctan-3-yl acetate is an organic compound with the molecular formula C10H19ClO2 It is an ester formed from the reaction of 1-chlorooctan-3-ol and acetic acid
準備方法
Synthetic Routes and Reaction Conditions
1-Chlorooctan-3-yl acetate can be synthesized through the esterification of 1-chlorooctan-3-ol with acetic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.
化学反応の分析
Types of Reactions
1-Chlorooctan-3-yl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 1-chlorooctan-3-ol and acetic acid.
Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-octan-3-yl acetate.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Typically performed with hydrochloric acid or sodium hydroxide under reflux conditions.
Substitution: Nucleophilic substitution reactions can be carried out using sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Reduction reactions are usually conducted in anhydrous conditions with lithium aluminum hydride in an inert solvent like diethyl ether.
Major Products Formed
Hydrolysis: 1-Chlorooctan-3-ol and acetic acid.
Substitution: 1-Octan-3-yl acetate.
Reduction: 1-Chlorooctan-3-ol.
科学的研究の応用
1-Chlorooctan-3-yl acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of ester and halogen functional groups on biological systems.
Industrial Applications: It is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 1-chlorooctan-3-yl acetate involves its interaction with various molecular targets depending on the specific reaction or application. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In substitution reactions, the chlorine atom is replaced by a nucleophile through an S_N2 mechanism.
類似化合物との比較
Similar Compounds
1-Octen-3-yl acetate: An ester with a similar structure but without the chlorine atom.
1-Chlorooctane: A chlorinated alkane without the ester functional group.
Octyl acetate: An ester with a similar carbon chain length but without the chlorine atom.
Uniqueness
1-Chlorooctan-3-yl acetate is unique due to the presence of both an ester and a chlorine functional group, which allows it to participate in a wider range of chemical reactions compared to its non-chlorinated counterparts. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications.
特性
分子式 |
C10H19ClO2 |
|---|---|
分子量 |
206.71 g/mol |
IUPAC名 |
1-chlorooctan-3-yl acetate |
InChI |
InChI=1S/C10H19ClO2/c1-3-4-5-6-10(7-8-11)13-9(2)12/h10H,3-8H2,1-2H3 |
InChIキー |
WUOUIHAEMRHAEM-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(CCCl)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


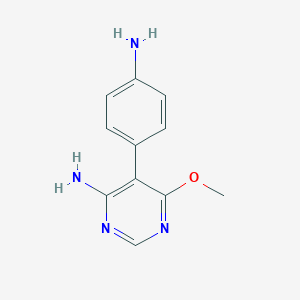
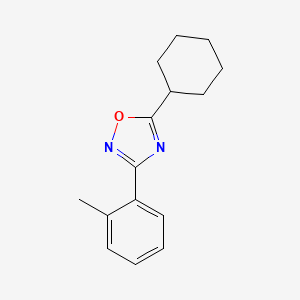
![2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-5-nitropyrimidine](/img/structure/B13854454.png)
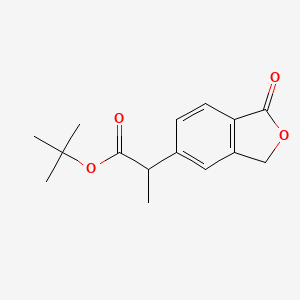
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13854467.png)
![1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone](/img/structure/B13854472.png)
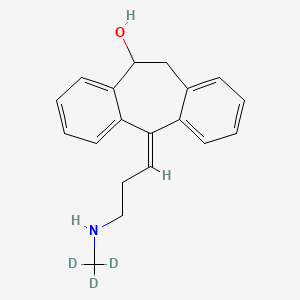
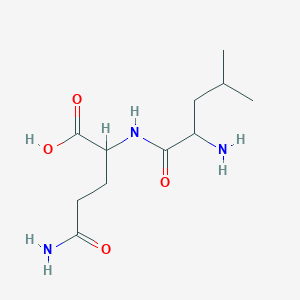

![(R)-1-((5-Methylisoxazol-3-yl)amino)-1-oxopropan-2-yl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazole)-5-sulfonamido)benzoate](/img/structure/B13854500.png)

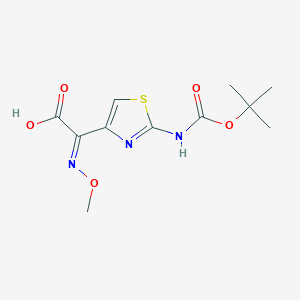
![[(2-Hydroxy-4-methylphenyl)methyl]boronic acid](/img/structure/B13854507.png)

